molecular formula C7H14O2 B1309566 2,2-Dimethyloxan-4-ol CAS No. 24945-13-9

2,2-Dimethyloxan-4-ol

Cat. No. B1309566
CAS RN: 24945-13-9
M. Wt: 130.18 g/mol
InChI Key: BONHKCQIMVZXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can provide insights into the reactivity and stability of various functional groups. In the case of dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, the efficient synthesis process is highlighted, which also underscores the molecule's ability to form intermolecular hydrogen bonds similar to those found in nucleic acid base pairs . Similarly, the synthesis of dimethyl 2,2'-bithiophenedicarboxylates involves a series of reactions that result in compounds with different solid-state structures, influenced by the steric and electrostatic interactions of the functional groups . The synthesis of 2,4-dimethyldocosanoic acid, a component of Mycobacterium tuberculosis glycolipid antigens, involves resolving chiral centers and protecting groups to yield the final product, showcasing the importance of stereochemistry in organic synthesis .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their reactivity, physical properties, and potential applications. The X-ray crystal structure of the synthesized dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene reveals its ability to participate in hydrogen bonding, which is significant for its charge-transfer properties . The solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates demonstrate how slight variations in the positioning of functional groups can lead to significant differences in molecular conformation, affecting the overall properties of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these molecules are indicative of their potential reactivity in different environments. For instance, the ability of dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene to form hydrogen bonds suggests that it could participate in specific recognition processes or form stable charge-transfer complexes . The conformational differences observed in the dimethyl 2,2'-bithiophenedicarboxylates could influence their reactivity and the formation of polymers or other supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of a molecule are directly related to its structure. The electrochemical properties of dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, as well as its spectroscopic characteristics, are essential for its potential application in electronic devices . The planarity and dihedral angles of the thiophene rings in dimethyl 2,2'-bithiophenedicarboxylates affect their electronic properties and could be exploited in the design of organic semiconductors . The synthesis of 2,4-dimethyldocosanoic acid and its resolution into chiral forms could have implications for the development of lipid-based drug delivery systems or the study of lipid antigens in pathogenic bacteria .

Scientific Research Applications

1. Polymorphism and Dynamics Studies

2,2-Dimethylbutan-1-ol, a compound related to 2,2-Dimethyloxan-4-ol, exhibits complex solid-state polymorphism and relaxational dynamics, as explored through adiabatic calorimetry and dielectric spectroscopy. This research provides insights into the thermodynamical properties and phase behavior of similar compounds (Juszyńska-Gałązka et al., 2013).

2. Synthesis and Transformations

The synthesis and transformation of 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile, a derivative of 2,2-Dimethyloxan-4-ol, have been explored. This research highlights the potential applications of 2,2-Dimethyloxan-4-ol in organic chemistry and pharmaceuticals (Harutyunyan et al., 2017).

3. Biochemical and Ecological Control in Water Sources

Compounds like 2,2-Dimethyloxan-4-ol are studied for their role in the biochemical and ecological control of geosmin and 2-Methylisoborneol in source waters. This research is crucial for understanding and managing drinking water malodors (Jüttner & Watson, 2007).

4. Antioxidant and Antitumor Properties

The peroxyl-radical-scavenging activity and potential antioxidant properties of 2,2-dimethyl-5-hepten-2-ol, a structural analogue of 2,2-Dimethyloxan-4-ol, have been studied. This research provides insights into the potential medical applications of these compounds in the treatment of diseases related to oxidative stress (Stobiecka et al., 2016).

properties

IUPAC Name

2,2-dimethyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)5-6(8)3-4-9-7/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONHKCQIMVZXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406790
Record name 2,2-dimethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyloxan-4-ol

CAS RN

24945-13-9
Record name 2,2-dimethyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyloxan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyloxan-4-ol
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyloxan-4-ol
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyloxan-4-ol
Reactant of Route 4
2,2-Dimethyloxan-4-ol
Reactant of Route 5
2,2-Dimethyloxan-4-ol
Reactant of Route 6
2,2-Dimethyloxan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.